![molecular formula C10H10N2O3 B2854810 4-(2-Nitrophenyl)pyrrolidin-2-one CAS No. 1367000-47-2](/img/structure/B2854810.png)
4-(2-Nitrophenyl)pyrrolidin-2-one
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Overview
Description
4-(2-Nitrophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones . It has a molecular formula of C10H10N2O3 . This compound is widely used in scientific research, including drug design, organic synthesis, and material science. It is a derivative of 2-pyrrolidone, which is an intermediate in the production of the polyvinylpyrrolidone precursor vinylpyrrolidone and the solvent N-methylpyrrolidone (NMP) .
Synthesis Analysis
The synthesis of 4-(2-Nitrophenyl)pyrrolidin-2-one involves various methods. One approach includes the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .Molecular Structure Analysis
The molecular structure of 4-(2-Nitrophenyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
4-(2-Nitrophenyl)pyrrolidin-2-one is a powder with a molecular weight of 206.2 . It should be stored at room temperature .Scientific Research Applications
Synthesis of 1,5-Substituted Pyrrolidin-2-ones
The compound is used in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
Production of Pharmacologically Important Compounds
The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .
Inhibitors of Histone Deacetylases 5 and 6
1,5-Diarylpyrrolidin-2-ones, which can be synthesized using “4-(2-Nitrophenyl)pyrrolidin-2-one”, are selective and effective inhibitors of histone deacetylases 5 and 6 .
Cannabinoid Receptor 1 (CB1) Inhibitors
These compounds also have potential as inhibitors of the cannabinoid receptor 1 (CB1) .
Cyclin-Dependent Kinase CDK 2 Inhibitors
1,5-Diarylpyrrolidin-2-ones are also potential inhibitors of cyclin-dependent kinase CDK 2 .
Tankyrase Inhibitors
These compounds have shown potential as tankyrase inhibitors .
Safety and Hazards
Future Directions
The future directions for 4-(2-Nitrophenyl)pyrrolidin-2-one involve its potential use in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, 4-(2-Nitrophenyl)pyrrolidin-2-one, as a nitrogen-containing heterocyclic compound, holds promise for future drug discovery efforts .
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to various biological effects .
Result of Action
Some pyrrolidin-2-one derivatives have been reported to exhibit antitumor activity , suggesting potential cytotoxic effects.
properties
IUPAC Name |
4-(2-nitrophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-5-7(6-11-10)8-3-1-2-4-9(8)12(14)15/h1-4,7H,5-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYWCDWFIPAOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenyl)pyrrolidin-2-one |
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